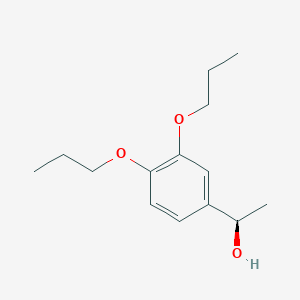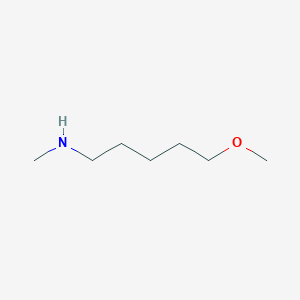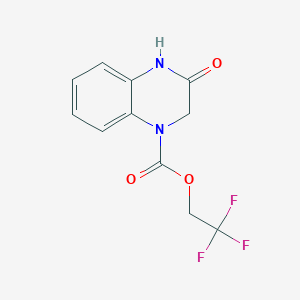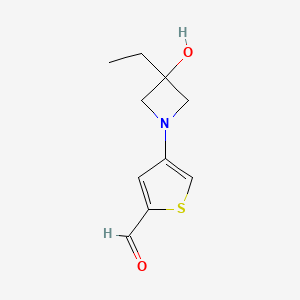![molecular formula C10H17NO2S B13168592 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)
6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclopentanesulfonyl)-6-azabicyclo[310]hexane is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane typically involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (Ru) catalysis . The process begins with the preparation of alpha-diazoacetate intermediates, which are then subjected to cyclopropanation under controlled conditions to form the desired bicyclic structure.
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides under mild conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azabicyclohexanes.
Wissenschaftliche Forschungsanwendungen
6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its role in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials with unique mechanical or electronic properties.
Wirkmechanismus
The mechanism of action of 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects in the case of drug development.
Vergleich Mit ähnlichen Verbindungen
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound used in antiviral medications.
3-Azabicyclo[3.1.0]hexane: Another bicyclic compound with applications in medicinal chemistry.
Uniqueness: 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane is unique due to the presence of the cyclopentanesulfonyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other azabicyclohexane derivatives and enhances its potential for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H17NO2S |
|---|---|
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
6-cyclopentylsulfonyl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H17NO2S/c12-14(13,8-4-1-2-5-8)11-9-6-3-7-10(9)11/h8-10H,1-7H2 |
InChI-Schlüssel |
OLZXTIOTCZBCEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)S(=O)(=O)N2C3C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


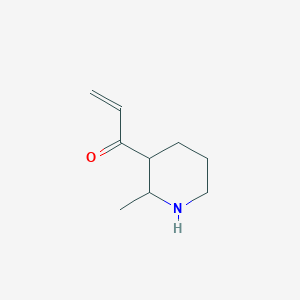


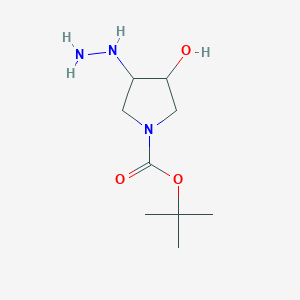
![2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13168535.png)
![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
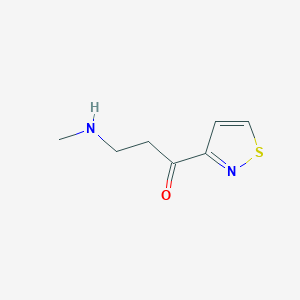
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)
